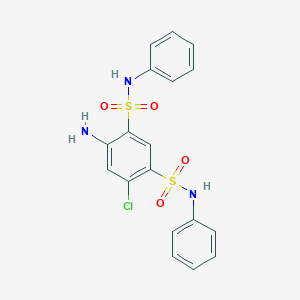
4-氨基-6-氯-N1,N3-二苯基苯-1,3-二磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide is a compound with the molecular formula C18H16ClN3O4S2 . It is obtained by treating the chloride with ammonia in tert-butanol and concentrating the solution by evaporation . This compound is a potent inhibitor of the gastric pathogen, Helicobacter pylori (hpCA) .
Synthesis Analysis
The synthesis of 4-Amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide involves treating the chloride with ammonia in tert-butanol and concentrating the solution by evaporation . The yield of this process is 80%. Condensation with formic acid gives 6-chloro-7-sulfamoyl-1,2,4-benzothiadiazine 1,1-dioxide, an important diuretic .Molecular Structure Analysis
The molecular structure of 4-Amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide can be represented by the SMILES string:NC1=CC(Cl)=C(C=C1S(N)(=O)=O)S(N)(=O)=O . Chemical Reactions Analysis
The compound undergoes condensation with formic acid to give 6-chloro-7-sulfamoyl-1,2,4-benzothiadiazine 1,1-dioxide . It can also be polymerized on the bare electrode surface using the cyclic voltammetry technique in 1 M H2SO4 solution .Physical And Chemical Properties Analysis
The compound has a molecular weight of 285.7 . It is soluble in DMF and DMSO, but only slightly soluble in ethanol .作用机制
The mechanism of action of DCB is not fully understood, but it is believed to involve the interaction of the compound with zinc ions. DCB is known to bind to zinc ions and form a stable complex, which can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
DCB has been shown to have a range of biochemical and physiological effects. In addition to its potential as an anti-cancer agent, DCB has also been studied for its potential use as an anti-inflammatory agent. DCB has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of using DCB in lab experiments is its high selectivity for zinc ions. This makes it a useful tool for the detection of zinc ions in biological systems. However, one of the limitations of DCB is its toxicity, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research involving DCB. One area of research could be the development of new fluorescent probes based on the structure of DCB. Another area of research could be the development of new anti-cancer agents based on the structure of DCB. Additionally, further research could be conducted to explore the potential anti-inflammatory properties of DCB.
合成方法
The synthesis of 4-amino-6-chloro-N1,N3-diphenylbenzene-1,3-disulfonamide can be achieved using different methods. One of the most common methods involves the reaction of 4-nitro-2-chloroaniline with sodium sulfite, followed by reduction with iron powder and then treatment with sulfuric acid.
科学研究应用
胃病原体抑制剂
4-氨基-6-氯-N1,N3-二苯基苯-1,3-二磺酰胺已被确定为胃病原体幽门螺杆菌 (hpCA) 的强效抑制剂,该病原体会导致胃溃疡,并与胃癌有关 .
氘代噻嗪的合成
该化合物用于合成氘代噻嗪,这是一类用于治疗高血压和水肿的利尿剂。 该过程涉及与适当标记的醛缩合 .
电化学应用
已经开发出一种在石墨电极上电聚合该化合物的方法,可以同时测定对苯二酚 (HQ) 和邻苯二酚 (CC),这在环境监测中很重要 .
非线性光学活性
该化合物表现出非线性光学活性,这对于开发在光子学和光电子学中有应用的材料具有重要意义。 在对称位置取代磺酰胺基团促进了分子内的电荷转移 .
安全和危害
属性
IUPAC Name |
4-amino-6-chloro-1-N,3-N-diphenylbenzene-1,3-disulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S2/c19-15-11-16(20)18(28(25,26)22-14-9-5-2-6-10-14)12-17(15)27(23,24)21-13-7-3-1-4-8-13/h1-12,21-22H,20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDWGOVNMCIHGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2N)Cl)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (2Z)-5-(2-chlorophenyl)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406444.png)
![Ethyl 5-(4-acetoxyphenyl)-7-methyl-2-((5-(2-nitrophenyl)furan-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406445.png)
![methyl 2-{[5-(4-bromophenyl)-2-furyl]methylene}-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406448.png)
![ethyl 5-[4-(acetyloxy)phenyl]-2-(4-bromobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406450.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406451.png)
![ethyl 5-[4-(acetyloxy)phenyl]-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406452.png)
![ethyl 2-[4-(allyloxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406453.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-[4-(diethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406454.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-[4-(allyloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406455.png)
![methyl (2E)-5-(4-acetyloxyphenyl)-2-[[4-(diethylamino)phenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406456.png)
![methyl 5-[4-(acetyloxy)phenyl]-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406459.png)
![methyl 5-[4-(acetyloxy)phenyl]-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406460.png)
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406464.png)
